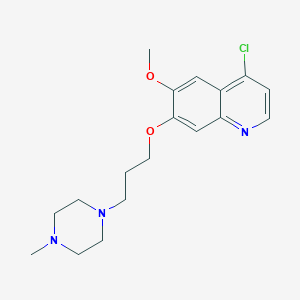
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by its quinoline core structure, which is substituted with chloro, methoxy, and piperazinylpropoxy groups. This compound is known for its potential biological activities and is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline typically involves multiple steps. One common method starts with the preparation of 4-chloro-6-methoxyquinoline, which is then reacted with 3-(4-methylpiperazin-1-yl)propoxy groups under specific conditions. The reaction often requires the use of solvents like ethanol and catalysts such as potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy and piperazinylpropoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline can be compared with other quinoline derivatives:
4-Chloro-3-cyano-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline: A closely related compound with a cyano group, used in cancer research.
Properties
Molecular Formula |
C18H24ClN3O2 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C18H24ClN3O2/c1-21-7-9-22(10-8-21)6-3-11-24-18-13-16-14(12-17(18)23-2)15(19)4-5-20-16/h4-5,12-13H,3,6-11H2,1-2H3 |
InChI Key |
PECLSSIVTVDRBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)

![9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B11832601.png)
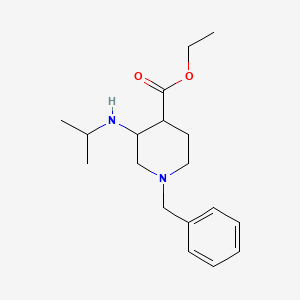

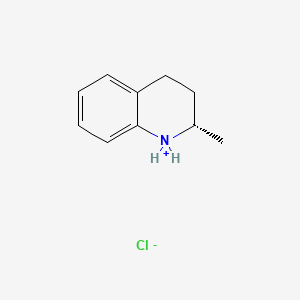
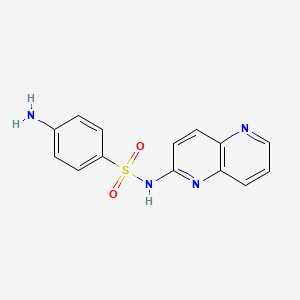
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)
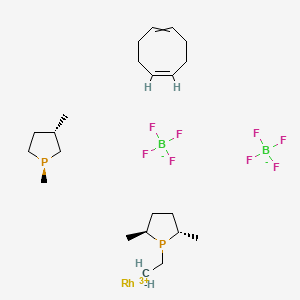
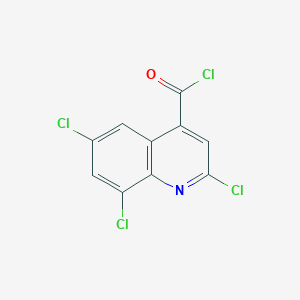

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)
![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)

